4-(1H-1,2,4-triazol-1-yl)pyridine-3-carboxylic acid
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Overview
Description
4-(1H-1,2,4-triazol-1-yl)pyridine-3-carboxylic acid is a heterocyclic compound that features both a triazole ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-1,2,4-triazol-1-yl)pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-cyanopyridine with hydrazine hydrate to form the triazole ring, followed by carboxylation to introduce the carboxylic acid group .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-(1H-1,2,4-triazol-1-yl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the conditions and reagents used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
4-(1H-1,2,4-triazol-1-yl)pyridine-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and materials.
Biology: The compound has shown potential as an inhibitor in various biological pathways, making it a candidate for drug development.
Industry: It is used in the development of advanced materials, including polymers and coordination complexes.
Mechanism of Action
The mechanism of action of 4-(1H-1,2,4-triazol-1-yl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. In medicinal applications, it can inhibit enzymes or receptors involved in disease pathways. For example, it may inhibit certain kinases or proteases, leading to reduced cell proliferation in cancer .
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,4-triazol-1-yl)benzoic acid: Similar in structure but with a benzoic acid moiety instead of a pyridine ring.
3,5-bis(1H-1,2,4-triazol-1-yl)pyridine: Contains two triazole rings attached to a pyridine ring, offering different chemical properties and applications.
Uniqueness
4-(1H-1,2,4-triazol-1-yl)pyridine-3-carboxylic acid is unique due to its combination of a triazole and pyridine ring, which provides a versatile platform for chemical modifications and applications in various fields. Its ability to undergo diverse chemical reactions and its potential in medicinal chemistry make it a valuable compound for research and development .
Properties
CAS No. |
942206-38-4 |
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Molecular Formula |
C8H6N4O2 |
Molecular Weight |
190.16 g/mol |
IUPAC Name |
4-(1,2,4-triazol-1-yl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H6N4O2/c13-8(14)6-3-9-2-1-7(6)12-5-10-4-11-12/h1-5H,(H,13,14) |
InChI Key |
GEILSGWXWVZRQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1N2C=NC=N2)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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